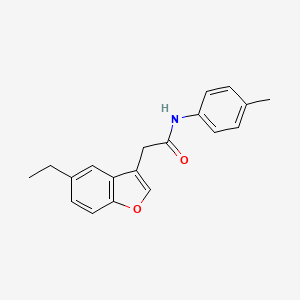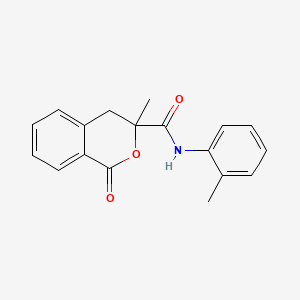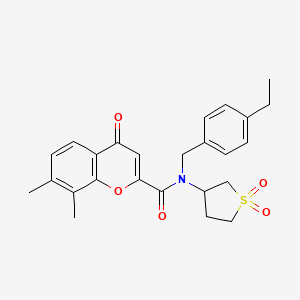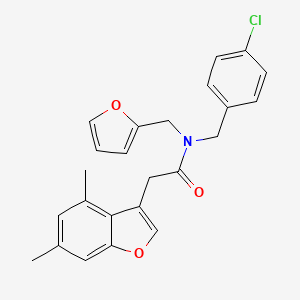![molecular formula C19H28N2O4S3 B11409852 4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11409852.png)
4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N,N-DIPROPYL-1,3-THIAZOL-5-AMINE is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with sulfonyl and dipropylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N,N-DIPROPYL-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
N,N-Dipropylation: The dipropylamine group can be introduced through nucleophilic substitution reactions using dipropylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its structural features make it a candidate for drug development studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of sulfonyl and thiazole groups is often associated with bioactivity, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N,N-DIPROPYL-1,3-THIAZOL-5-AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHYLBENZENESULFONYL)-2-(METHYLTHIO)-1,3-THIAZOL-5-AMINE: Similar structure with a methylthio group instead of a propane-1-sulfonyl group.
4-(4-METHYLBENZENESULFONYL)-2-(ETHYLTHIO)-1,3-THIAZOL-5-AMINE: Similar structure with an ethylthio group instead of a propane-1-sulfonyl group.
4-(4-METHYLBENZENESULFONYL)-2-(BUTYLTHIO)-1,3-THIAZOL-5-AMINE: Similar structure with a butylthio group instead of a propane-1-sulfonyl group.
Uniqueness
The uniqueness of 4-(4-METHYLBENZENESULFONYL)-2-(PROPANE-1-SULFONYL)-N,N-DIPROPYL-1,3-THIAZOL-5-AMINE lies in the combination of its sulfonyl and dipropylamine groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H28N2O4S3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N,N-dipropyl-2-propylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C19H28N2O4S3/c1-5-12-21(13-6-2)18-17(20-19(26-18)27(22,23)14-7-3)28(24,25)16-10-8-15(4)9-11-16/h8-11H,5-7,12-14H2,1-4H3 |
InChI Key |
ZPDMPMHBVOUGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[4-(benzyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409817.png)

![4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11409826.png)
![N-[4-(dimethylamino)benzyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11409838.png)

![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B11409845.png)

![1-(2-chlorophenyl)-4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11409860.png)
![4-(4-chlorobenzenesulfonyl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B11409871.png)
